FPS-ZM1

Description

Structure

3D Structure

Properties

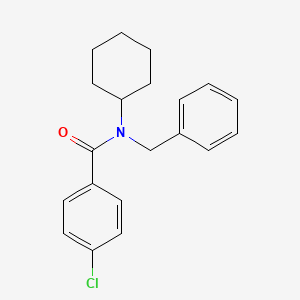

IUPAC Name |

N-benzyl-4-chloro-N-cyclohexylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFKWGIBQMHSOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FPS-ZM1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

FPS-ZM1 is a potent, high-affinity, and specific small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][2][3][4][5][6][7][8] Its mechanism of action centers on the blockade of the RAGE V-domain, the primary binding site for a multitude of pathogenic ligands, including amyloid-β (Aβ), advanced glycation end products (AGEs), S100 proteins, and high mobility group box-1 (HMGB1).[1][4][9] By preventing ligand binding, this compound effectively attenuates downstream inflammatory and neurodegenerative signaling pathways, demonstrating significant therapeutic potential in preclinical models of Alzheimer's disease, ischemic stroke, and other inflammatory conditions. This guide provides a comprehensive overview of the molecular mechanisms, quantitative parameters, and experimental methodologies underpinning the therapeutic action of this compound.

Core Mechanism of Action: RAGE Inhibition

This compound functions as a direct competitive antagonist of the RAGE receptor.[4][5] The RAGE receptor, a member of the immunoglobulin superfamily, is a pattern recognition receptor that plays a pivotal role in chronic inflammatory states.[10]

Binding Specificity: this compound exhibits high-affinity binding specifically to the extracellular V-domain of RAGE.[3][4][5] This domain is crucial for the recognition and binding of various RAGE ligands. By occupying this site, this compound sterically hinders the interaction of ligands such as Aβ, S100B, and AGEs with the receptor, thereby preventing the initiation of downstream signaling cascades.[4][9]

Blood-Brain Barrier Permeability: A key pharmacological feature of this compound is its ability to readily cross the blood-brain barrier (BBB), a critical attribute for targeting neurodegenerative and neuroinflammatory diseases.[1][2][6][8] This allows for effective engagement with RAGE expressed on various central nervous system (CNS) cell types, including microglia, neurons, and endothelial cells.[3]

Quantitative Data

The inhibitory potency and binding affinity of this compound have been characterized through various in vitro assays.

| Parameter | Value | Assay System | Reference |

| Ki (Inhibitory Constant) | 25 nM | Displacement of [I-125]amyloid beta (1 to 40) from human RAGE domain V expressed in CHO cells | [4][5][6] |

| IC50 (Half maximal inhibitory concentration) | 0.6 µM | Inhibition of RAGE-ligand binding | [3] |

Impact on Cellular Signaling Pathways

This compound modulates several key intracellular signaling pathways that are aberrantly activated upon RAGE ligation.

Inhibition of the RAGE-NF-κB Signaling Axis

The activation of RAGE by its ligands is a potent trigger for the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). This compound effectively blocks this activation.

-

Mechanism: Upon ligand binding, RAGE initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β) and enzymes (e.g., BACE1). This compound, by preventing the initial ligand-RAGE interaction, halts this entire cascade.[9][11]

Modulation of the JAK/STAT Pathway

Recent evidence indicates that this compound can also suppress neuroinflammation by inhibiting the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway in microglia.[12]

-

Mechanism: Lipopolysaccharide (LPS)-induced microglial activation leads to the phosphorylation of JAK and STAT proteins, resulting in the production of pro-inflammatory cytokines. This compound has been shown to downregulate the phosphorylation levels of JAK/STAT in response to LPS, thereby reducing the inflammatory response of microglia.[12]

Downstream Consequences of RAGE Inhibition by this compound

The blockade of RAGE-mediated signaling by this compound results in several therapeutically relevant downstream effects.

-

Reduced Neuroinflammation: this compound significantly decreases the production of pro-inflammatory cytokines such as TNF-α and IL-1β in the brain.[12][13] It also suppresses the activation of microglia, the resident immune cells of the CNS.[1][9]

-

Decreased β-Secretase (BACE1) Activity and Aβ Production: By inhibiting the NF-κB pathway, this compound downregulates the expression and activity of BACE1, the rate-limiting enzyme in the production of Aβ.[1][4][9] This leads to a reduction in the levels of both Aβ40 and Aβ42 in the brain.[1][9]

-

Inhibition of RAGE-mediated Aβ Influx: this compound has been shown to inhibit the transport of circulating Aβ across the blood-brain barrier into the brain, a process mediated by RAGE on endothelial cells.[1][9]

Experimental Protocols

In Vitro RAGE Binding Assay (Radioligand Displacement)

This assay quantifies the ability of this compound to inhibit the binding of a radiolabeled ligand to the RAGE receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human RAGE.

-

Radioligand: [I-125]-labeled amyloid-β (1-40).

-

Procedure:

-

Culture RAGE-expressing CHO cells to confluence in 96-well plates.

-

Wash cells with binding buffer (e.g., PBS with 0.1% BSA).

-

Incubate cells with varying concentrations of this compound for 30 minutes at 4°C.

-

Add a constant concentration of [I-125]-Aβ (1-40) to each well and incubate for 3 hours at 4°C.

-

Wash cells extensively with ice-cold binding buffer to remove unbound radioligand.

-

Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

-

Calculate the Ki value based on the IC50 and the affinity of the radioligand for RAGE.

-

BACE1 Activity Assay (FRET-based)

This assay measures the enzymatic activity of BACE1 and its inhibition by this compound.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, leading to an increase in fluorescence.

-

Reagents: Recombinant human BACE1, FRET substrate (e.g., based on the Swedish mutation of APP), assay buffer.

-

Procedure:

-

In a 96-well plate, add BACE1 enzyme to the assay buffer.

-

Add varying concentrations of this compound and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the FRET substrate.

-

Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage and determine the IC50 for this compound.

-

Assessment of NF-κB Nuclear Translocation (Immunofluorescence)

This method visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Cell Line: Microglial cell line (e.g., BV-2) or primary microglia.

-

Stimulus: Lipopolysaccharide (LPS) or AGEs.

-

Procedure:

-

Culture microglia on glass coverslips.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate cells with LPS or AGEs for 1-2 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with 5% BSA.

-

Incubate with a primary antibody against NF-κB p65.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope and quantify the nuclear to cytoplasmic fluorescence ratio.

-

In Vivo Efficacy in a Mouse Model of Alzheimer's Disease (APPsw/0)

This protocol assesses the therapeutic effects of this compound in a transgenic mouse model of Alzheimer's disease.

-

Animal Model: Aged APPsw/0 transgenic mice.

-

Drug Administration: Intraperitoneal (i.p.) injection of this compound (e.g., 1 mg/kg daily) or vehicle control.

-

Behavioral Assessment (Morris Water Maze):

-

Train mice to find a hidden platform in a circular pool of opaque water over several days.

-

Measure the escape latency (time to find the platform) and path length.

-

Conduct a probe trial with the platform removed to assess spatial memory.

-

-

Biochemical Analysis:

-

Sacrifice mice and harvest brain tissue.

-

Homogenize brain tissue and measure Aβ40 and Aβ42 levels using ELISA.

-

Perform Western blotting to assess levels of BACE1, p-JAK/STAT, and NF-κB pathway components.

-

Conduct immunohistochemistry to visualize amyloid plaques and microglial activation.

-

Conclusion

This compound is a well-characterized RAGE inhibitor with a multimodal mechanism of action that addresses key pathological features of Alzheimer's disease and other inflammatory disorders. Its ability to block the binding of diverse ligands to the RAGE V-domain, coupled with its favorable pharmacokinetic property of crossing the blood-brain barrier, makes it a compelling therapeutic candidate. The downstream consequences of RAGE inhibition by this compound, including the suppression of neuroinflammation and the reduction of Aβ production, have been robustly demonstrated in preclinical studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other RAGE-targeting therapeutics. No clinical studies have been conducted with this compound to date.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]

- 3. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of RAGE-Specific Inhibitor this compound on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. In vivo two-photon microscopy protocol for imaging microglial responses and spine elimination at sites of fibrinogen deposition in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Site of FPS-ZM1 on RAGE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the small molecule inhibitor FPS-ZM1 and the Receptor for Advanced Glycation Endproducts (RAGE). RAGE, a multi-ligand receptor of the immunoglobulin superfamily, is implicated in the pathogenesis of a wide range of inflammatory diseases, diabetic complications, neurodegenerative disorders such as Alzheimer's disease, and cancer. This compound has been identified as a potent, blood-brain barrier-permeable antagonist of RAGE, making it a significant tool for research and a potential therapeutic candidate.

The this compound Binding Site: The V Domain

The extracellular portion of RAGE consists of three immunoglobulin-like domains: the V (variable) domain and two C (constant) domains (C1 and C2).[1][2] Extensive research has demonstrated that the V domain is the primary binding site for the majority of RAGE ligands, including amyloid-β (Aβ), S100 proteins, and high mobility group box-1 (HMGB1).[2][3]

This compound exerts its inhibitory effect by directly binding to this crucial V domain of RAGE.[1][2][4][5][6][7] This interaction physically obstructs the binding of pathological ligands, thereby blocking the downstream signaling cascades that contribute to cellular stress and inflammation.[5][6] Experimental evidence confirms that this compound's binding to the V domain is specific, as it does not bind to the C1-C2 domains or to other receptors like the LDL receptor-related protein-1 (LRP), which is also involved in Aβ clearance.[6] While the precise amino acid residues involved in the interaction have not been fully elucidated due to the lack of a co-crystal structure, molecular docking studies suggest that this compound interacts with residues within the VC1 domain, partially overlapping with the Aβ42 interaction areas.[8]

Quantitative Analysis of this compound and RAGE Interaction

The affinity and inhibitory capacity of this compound have been quantified through various biochemical assays. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Ligand(s) | Assay Method | Reference |

| Ki | 25 ± 5 nM | Not Specified | Not Specified | [9] |

| Ki | 25 nM | Aβ | Not Specified | |

| Ki | 148 nM | HMGB1 | Surface Plasmon Resonance (SPR) | [3] |

| Ki | 230 nM | S100B | Surface Plasmon Resonance (SPR) | [3] |

| IC50 | 0.6 µM | Not Specified | Not Specified | [4] |

Signaling Pathway and Mechanism of Inhibition

RAGE activation by its ligands triggers a complex downstream signaling cascade, most notably leading to the activation of the transcription factor NF-κB and subsequent upregulation of pro-inflammatory genes. This compound, by binding to the RAGE V domain, prevents this initial ligand-receptor interaction, thus inhibiting the entire inflammatory cascade.

Figure 1. RAGE signaling pathway and this compound inhibition.

Experimental Protocols

The determination of the this compound binding site and its affinity for RAGE relies on several key experimental methodologies.

Competitive Binding Assay (ELISA-based)

This assay is used to demonstrate that this compound competes with known RAGE ligands for binding to the receptor.

Objective: To determine if this compound inhibits the binding of a specific ligand (e.g., Aβ40) to immobilized RAGE.

Methodology:

-

Plate Coating: 96-well microplates are coated with recombinant soluble RAGE (sRAGE) and incubated overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competitive Incubation: A constant concentration of a labeled RAGE ligand (e.g., biotinylated Aβ40) is mixed with varying concentrations of this compound (from nM to µM range).

-

Binding: The ligand/inhibitor mixtures are added to the sRAGE-coated wells and incubated for 2-3 hours at room temperature to allow binding.

-

Detection:

-

The plates are washed to remove unbound ligand and inhibitor.

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate is added to the wells and incubated for 1 hour.

-

After another wash step, a chromogenic substrate (e.g., TMB) is added. The reaction is stopped with an acid solution.

-

-

Data Analysis: The absorbance is read using a microplate reader. The data is plotted as the percentage of ligand binding versus the concentration of this compound to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is employed to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to RAGE.[3]

Objective: To determine the kinetic constants (ka, kd) and the dissociation constant (KD) for the this compound-RAGE interaction.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant sRAGE is immobilized onto the chip surface via amine coupling.

-

Binding Analysis:

-

A running buffer is continuously passed over the sensor surface to establish a stable baseline.

-

Various concentrations of this compound are injected sequentially over the immobilized RAGE surface (analyte). Binding is observed as an increase in the response units (RU).

-

This is followed by a dissociation phase where the running buffer is passed over the chip, and the dissociation of this compound is monitored as a decrease in RU.

-

-

Regeneration: The sensor surface is regenerated using a specific regeneration solution to remove any remaining bound analyte, preparing it for the next cycle.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

X-ray Crystallography (Proposed)

While a co-crystal structure of this compound bound to RAGE is not currently available, this method would provide the definitive atomic-level detail of the binding site.

Objective: To resolve the three-dimensional structure of the RAGE V domain in complex with this compound.

Methodology:

-

Protein Expression and Purification: The RAGE V domain (or VC1 domains) is overexpressed in a suitable system (e.g., E. coli) and purified to high homogeneity using chromatography techniques.

-

Complex Formation: The purified RAGE protein is incubated with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The RAGE-FPS-ZM1 complex is subjected to extensive crystallization screening using various precipitants, buffers, and temperatures.

-

Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Determination: The diffraction data is processed to determine the electron density map. The structure of the protein-ligand complex is then built into this map and refined to yield a final atomic model, revealing the precise interactions between this compound and the RAGE V domain.

Workflow for Inhibitor Characterization

The process of identifying and characterizing a RAGE inhibitor like this compound follows a logical progression from initial screening to detailed binding analysis.

Figure 2. Workflow for RAGE inhibitor discovery and validation.

Logical Relationship: Competitive Inhibition

The mechanism of action of this compound is best described as competitive inhibition. It directly competes with endogenous and pathological ligands for the same binding site on the RAGE V domain.

Figure 3. Logical model of competitive inhibition at the RAGE V-Domain.

References

- 1. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 3. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [neuromics.com]

- 5. selleckchem.com [selleckchem.com]

- 6. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. JCI Insight - Impairing RAGE signaling promotes survival and limits disease pathogenesis following SARS-CoV-2 infection in mice [insight.jci.org]

Cellular Targets of FPS-ZM1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPS-ZM1 is a potent, high-affinity, and specific small-molecule inhibitor of the Receptor for Advanced Glycation End products (RAGE).[1][2][3][4] As a blood-brain barrier-permeable compound, this compound has garnered significant interest in the scientific community for its therapeutic potential in a range of pathologies, including Alzheimer's disease, neuroinflammation, and diabetes-related complications.[1][5] This technical guide provides a comprehensive overview of the cellular targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for studying its activity.

Primary Cellular Target: Receptor for Advanced Glycation End products (RAGE)

The primary and exclusive cellular target of this compound is the Receptor for Advanced Glycation End products (RAGE), a multi-ligand member of the immunoglobulin superfamily of cell surface molecules.[1][6] this compound specifically binds to the extracellular V (variable) domain of RAGE, thereby competitively inhibiting the binding of a diverse array of ligands.[2][3]

These ligands include:

-

Advanced Glycation End products (AGEs): Non-enzymatically glycated proteins and lipids that accumulate in aging and diabetes.

-

Amyloid-β (Aβ) peptides: Aβ40 and Aβ42, which are central to the pathology of Alzheimer's disease.[1][2]

-

S100 proteins: A family of calcium-binding proteins, including S100B, which are involved in inflammatory processes.[6]

-

High Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule released from necrotic cells that promotes inflammation.[6]

By blocking ligand binding to RAGE, this compound effectively attenuates the downstream signaling cascades that contribute to cellular stress, inflammation, and tissue damage.

Quantitative Data on this compound-RAGE Interaction

The interaction between this compound and RAGE has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| Ki | 25 nM | Competitive Radioligand Binding Assay | --- | [2][4][7] |

| IC50 | 0.6 µM | RAGE Inhibition Assay | --- | [8] |

| EC50 (inhibition of Aβ-induced TBARS) | 11 ± 2 nM | Thiobarbituric Acid Reactive Substances (TBARS) Assay | RAGE-transfected CHO cells | [9] |

Downstream Signaling Pathways Modulated by this compound

The engagement of RAGE by its ligands triggers a complex network of intracellular signaling pathways that drive pro-inflammatory and pro-oxidant cellular responses. This compound, by inhibiting the initial ligand-RAGE interaction, effectively dampens these downstream cascades. The primary signaling pathways affected are the NF-κB, JAK/STAT, and MAPK pathways.

RAGE Signaling and its Inhibition by this compound

The following diagram illustrates the central role of RAGE in activating downstream signaling and how this compound intervenes.

Caption: this compound competitively inhibits ligand binding to the RAGE V-domain.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. RAGE activation leads to the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to suppress the nuclear translocation of NF-κB p65.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Pathophysiology of RAGE in inflammatory diseases [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Effects of RAGE-Specific Inhibitor this compound on Amyloid-β Metabolism and AGEs-Induced Inflammation and Oxidative Stress in Rat Hippocampus | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. genscript.com [genscript.com]

- 7. Receptor for Advanced Glycation End Products (RAGE): A Pivotal Hub in Immune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Role of FPS-ZM1 in Mitigating Amyloid-Beta Plaque Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The Receptor for Advanced Glycation End products (RAGE) has been identified as a key player in the pathogenesis of AD, mediating the influx of circulating Aβ into the brain and promoting neuroinflammation. FPS-ZM1, a potent and specific inhibitor of RAGE, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the role of this compound in modulating Aβ plaque formation, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction

The amyloid hypothesis remains a central tenet in Alzheimer's disease research, positing that the aggregation of amyloid-beta peptides is a primary event in the disease cascade. RAGE, a multiligand receptor of the immunoglobulin superfamily, is implicated in this process by acting as a transporter of Aβ across the blood-brain barrier (BBB) and by mediating Aβ-induced cellular stress and inflammation.[1][2][3] this compound is a high-affinity RAGE-specific inhibitor that has been shown to be non-toxic, capable of crossing the BBB, and effective in reducing Aβ-mediated pathology in preclinical models of AD.[2][3][4] This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of targeting the RAGE pathway with this compound.

Mechanism of Action of this compound

This compound exerts its effects primarily by blocking the interaction of various ligands, including Aβ, with the V domain of the RAGE receptor.[1][3] This inhibition has several downstream consequences that collectively contribute to the reduction of Aβ plaque formation and associated neuropathology.

-

Inhibition of Aβ Influx across the Blood-Brain Barrier: RAGE expressed on brain endothelial cells mediates the transport of circulating Aβ40 and Aβ42 from the blood into the brain.[3][5] this compound effectively blocks this RAGE-mediated influx, thereby reducing the central nervous system's Aβ burden.[3]

-

Reduction of β-Secretase (BACE1) Activity: Within the brain, this compound has been shown to inhibit the activity of β-secretase (BACE1), a key enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[3][6] By downregulating BACE1 activity, this compound reduces the production of Aβ peptides.[3]

-

Suppression of Neuroinflammation: The binding of Aβ to RAGE on microglia, the resident immune cells of the brain, triggers an inflammatory response characterized by the release of pro-inflammatory cytokines.[7][8] this compound suppresses this microglia activation and the subsequent neuroinflammatory cascade.[3][8] This is achieved, in part, by inhibiting the activation of the transcription factor NF-κB, a central regulator of inflammation.[3][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/Assay Type | Reference |

| RAGE Inhibition (IC50) | 0.6 µM | Receptor for Advanced Glycation End products (RAGE) inhibitor assay | [4] |

| RAGE Binding Affinity (Ki) | 25 nM | Not specified | |

| HMGB1 Binding Inhibition (Ki) | 148 nM | Surface Plasmon Resonance (SPR) | [1] |

| S100B Binding Inhibition (Ki) | 230 nM | Surface Plasmon Resonance (SPR) | [1] |

Table 2: In Vivo Efficacy of this compound in APPsw/0 Mice

| Parameter | Treatment Group | Result | Reference |

| Dosage | This compound | 1 mg/kg (i.v. or i.p.) | [2][10] |

| Aβ40 Levels (Cortex & Hippocampus) | This compound treated | Markedly reduced compared to vehicle | [3] |

| Aβ42 Levels (Cortex & Hippocampus) | This compound treated | Markedly reduced compared to vehicle | [3] |

| Activated Microglia | This compound treated | ~80% reduction compared to vehicle | [3] |

| BACE1 Expression and Activity | This compound treated | Significantly inhibited | [3][10] |

| NF-κB Activity | This compound treated | Normalized to levels of non-transgenic controls | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Inhibiting Aβ-Induced Neuroinflammation

Caption: this compound blocks Aβ binding to RAGE, inhibiting downstream neuroinflammatory signaling.

Experimental Workflow for Assessing this compound Efficacy in an Animal Model

Caption: A typical workflow for evaluating the therapeutic effects of this compound in a mouse model of AD.

Detailed Experimental Protocols

Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.[11][12]

-

Apparatus: A circular pool (90-150 cm in diameter) filled with opaque water (21-26°C) containing a hidden escape platform submerged 1-2 cm below the surface.[12][13][14] The pool is situated in a room with various distal visual cues.

-

Acquisition Phase:

-

Rats or mice are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days).[11]

-

For each trial, the animal is placed into the pool at one of four randomly selected starting positions, facing the pool wall.[13][15]

-

The animal is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.[16]

-

If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to the platform.[15]

-

The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the distal cues.[12][15]

-

-

Probe Trial:

-

24 hours after the last acquisition trial, the escape platform is removed from the pool.

-

The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.[15]

-

Western Blot Analysis for RAGE, BACE1, and APP

Western blotting is used to quantify the protein levels of RAGE, BACE1, and APP in brain tissue lysates.[16][17]

-

Protein Extraction: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for RAGE, BACE1, or APP.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

-

Normalization: The expression levels of the target proteins are normalized to a loading control protein (e.g., β-actin or GAPDH).

In Vivo Blood-Brain Barrier Aβ Transport Assay

This assay measures the influx of radiolabeled Aβ from the circulation into the brain.

-

Animal Preparation: Anesthetized mice are used for this procedure.

-

Radiolabeled Aβ Infusion: 125I-labeled Aβ40 or Aβ42 is infused into the systemic circulation, typically via the carotid artery.

-

Co-infusion with this compound: In the experimental group, this compound is co-infused with the radiolabeled Aβ.

-

Brain Tissue Collection: After a specific time, the animal is euthanized, and the brain is collected.

-

Quantification of Radioactivity: The amount of radioactivity in the brain tissue is measured using a gamma counter.

-

Calculation of Influx: The rate of Aβ influx into the brain is calculated and compared between the control and this compound-treated groups.

NF-κB Activation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.[18][19]

-

Cell Culture and Treatment: Cells (e.g., primary microglia or a neuronal cell line) are cultured and treated with Aβ in the presence or absence of this compound.[8][20]

-

Cell Fractionation: The cytoplasmic and nuclear fractions of the cells are separated.

-

Western Blot Analysis: The levels of NF-κB p65 in the cytoplasmic and nuclear fractions are determined by Western blotting, as described above. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicate NF-κB activation.

-

Immunocytochemistry: Alternatively, cells can be fixed and stained with an antibody against NF-κB p65. The cellular localization of p65 is then visualized using fluorescence microscopy.

BACE1 Activity Assay

This assay measures the enzymatic activity of BACE1 in brain tissue lysates.[21][22]

-

Sample Preparation: Brain tissue lysates are prepared as described for Western blotting.

-

Fluorogenic Substrate: A specific BACE1 fluorogenic substrate is used. This substrate contains a cleavage site for BACE1 flanked by a fluorophore and a quencher.

-

Enzymatic Reaction: The tissue lysate is incubated with the fluorogenic substrate in an appropriate reaction buffer.

-

Fluorescence Measurement: If BACE1 is active, it will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. This increase in fluorescence is measured over time using a fluorometer.

-

Activity Calculation: The rate of increase in fluorescence is proportional to the BACE1 activity in the sample.

Conclusion

This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting the multifaceted role of the RAGE receptor in Aβ pathology. Its ability to inhibit Aβ influx into the brain, reduce Aβ production via BACE1 inhibition, and suppress neuroinflammation underscores its potential as a disease-modifying agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other RAGE inhibitors in the pursuit of effective treatments for this devastating neurodegenerative disease.

References

- 1. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [neuromics.com]

- 5. Clearance of amyloid-β peptide across the blood-brain barrier: Implication for therapies in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. RAGE-dependent signaling in microglia contributes to neuroinflammation, Aβ accumulation, and impaired learning/memory in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RAGE-Specific Inhibitor this compound Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. A new automatic method for tracking rats in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geriatri.dergisi.org [geriatri.dergisi.org]

- 15. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of this compound on the metabolism of Aβ induced by advanced glycation end products in hippocampus [yxbwk.njournal.sdu.edu.cn]

- 17. researchgate.net [researchgate.net]

- 18. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Potential of FPS-ZM1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPS-ZM1 is a potent and specific antagonist of the Receptor for Advanced Glycation Endproducts (RAGE), a key pattern recognition receptor implicated in the pathogenesis of a wide range of inflammatory diseases. By binding to the V-domain of RAGE, this compound effectively blocks the interaction of RAGE with its diverse ligands, including advanced glycation end products (AGEs), S100 proteins, and high mobility group box 1 (HMGB1). This inhibitory action disrupts the downstream signaling cascades that lead to the activation of pro-inflammatory transcription factors, thereby attenuating the inflammatory response. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its investigation.

Introduction to this compound and the RAGE Axis

The Receptor for Advanced Glycation Endproducts (RAGE) is a multiligand transmembrane receptor belonging to the immunoglobulin superfamily.[1][2] Under normal physiological conditions, RAGE expression is generally low. However, in states of chronic inflammation, diabetes, and neurodegenerative diseases, the accumulation of RAGE ligands leads to its upregulation, creating a positive feedback loop that perpetuates the inflammatory cycle.[3][4]

Ligand binding to RAGE triggers a cascade of intracellular signaling events, most notably the activation of the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[5][6] This leads to the transcription and subsequent release of a host of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][7]

This compound emerges as a critical tool for investigating the role of the RAGE axis in inflammation. It is a high-affinity, blood-brain barrier-permeable small molecule that specifically targets the V-domain of RAGE, the primary ligand-binding site.[8][9] This targeted inhibition allows for the precise dissection of RAGE-mediated inflammatory pathways.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

This compound exerts its anti-inflammatory effects by directly interfering with the initial step of the RAGE signaling cascade – ligand binding. This blockade prevents the activation of downstream pathways responsible for the inflammatory response.

The RAGE-NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Upon ligand binding, RAGE activation leads to a series of intracellular events that culminate in the phosphorylation and degradation of IκB, the inhibitory subunit of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[10] this compound has been shown to significantly suppress the nuclear translocation of NF-κB p65 in response to RAGE ligands like AGEs.[11]

Figure 1: this compound inhibits the RAGE-NF-κB signaling pathway.

The RAGE-JAK/STAT Signaling Pathway

Recent evidence has also implicated the JAK/STAT pathway in RAGE-mediated inflammation, particularly in microglia.[6] Following ligand engagement, RAGE can activate Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the expression of target genes, including those encoding inflammatory mediators. Studies have demonstrated that this compound can downregulate the phosphorylation of JAK/STAT proteins in response to inflammatory stimuli like lipopolysaccharide (LPS).[6]

Figure 2: this compound mediated inhibition of the RAGE-JAK/STAT pathway.

Quantitative Data on the Anti-Inflammatory Effects of this compound

Numerous preclinical studies have quantified the anti-inflammatory efficacy of this compound in various models. The following tables summarize key findings.

Table 1: In Vivo Studies

| Disease Model | Animal Model | This compound Dose & Route | Key Inflammatory Markers Measured | Results | Citation(s) |

| Neuroinflammation (LPS-induced) | C57BL/6J mice | 10 mg/kg, i.p. | TNF-α, IL-1β (hippocampus) | Significant reduction in cytokine levels. | [6] |

| Neuroinflammation (Focal Cerebral Ischemia) | Sprague-Dawley rats | Not specified | Pro-inflammatory cytokines | Decreased levels of pro-inflammatory cytokines. | [12][13] |

| Sepsis (LPS-induced) | Mice | 10 mg/kg, i.p. | IL-1β, IL-18 (serum) | Reduced serum levels of IL-1β and IL-18. | [14] |

| Alzheimer's Disease | APPsw/0 mice | 1 mg/kg, i.v. | TNF-α, IL-1β, IL-6, MCP-1 (cortex and hippocampus) | 70-80% reduction in pro-inflammatory cytokines. | [15] |

| Hypertension-related Renal Injury | Spontaneously Hypertensive Rats | Oral gavage | Tnf, Il6, Il1b (kidney) | Suppressed expression of pro-inflammatory cytokines. | [16] |

Table 2: In Vitro Studies

| Cell Type | Inflammatory Stimulus | This compound Concentration | Key Inflammatory Markers Measured | Results | Citation(s) |

| BV-2 microglial cells, primary microglial cells | Lipopolysaccharide (LPS) | Not specified | IL-1β, IL-6, TNF-α, COX-2 | Decreased production of pro-inflammatory mediators. | [6] |

| Primary rat microglia | Advanced Glycation Endproducts (AGEs) | Not specified | TNF-α, IL-1β, COX-2, iNOS | Significantly suppressed expression of inflammatory mediators. | [11] |

| Bone Marrow Mesenchymal Stem Cells | High Glucose (HG) | Not specified | TNF-α, IL-1β, IL-6 | Reduced levels of inflammatory cytokines. | [17] |

| RAGE-expressing CHO cells | Amyloid-β (Aβ) | 10 nM to 10 μM | Cellular stress markers | Inhibition of Aβ-induced cellular stress. | [8] |

Experimental Protocols

The following protocols provide a general framework for investigating the anti-inflammatory properties of this compound. Specific details may need to be optimized for individual experimental setups.

In Vivo Model of LPS-Induced Neuroinflammation

Figure 3: General workflow for an in vivo neuroinflammation study.

-

Animal Model: C57BL/6J mice are commonly used.[6]

-

Acclimatization: House animals under standard conditions for at least one week prior to experimentation.

-

Grouping: Divide animals into experimental groups: (1) Vehicle control, (2) LPS only, (3) LPS + this compound, and (4) this compound only.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[6] The vehicle for this compound should be administered to the control and LPS-only groups.

-

LPS Challenge: 30 minutes after this compound administration, induce inflammation by i.p. injection of LPS (e.g., 5 mg/kg).[6]

-

Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-LPS), euthanize the animals and collect tissues of interest (e.g., hippocampus, cortex).

-

Biochemical Analysis:

-

ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in tissue homogenates using commercially available ELISA kits.

-

Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules (e.g., p-JAK, p-STAT, p-p65 NF-κB) in tissue lysates.

-

Immunohistochemistry: Assess microglial activation and proliferation in brain sections using antibodies against markers like Iba1.

-

In Vitro Model of AGEs-Induced Microglial Inflammation

-

Cell Culture: Culture primary rat microglia or a suitable microglial cell line (e.g., BV-2) in appropriate media.

-

Cell Plating: Seed cells in multi-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulus: Add AGEs (e.g., 200 µg/mL) to the cell culture media to induce an inflammatory response.[11]

-

Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

-

Endpoint Analysis:

-

Cell Viability Assay: Assess the cytotoxicity of this compound and AGEs using assays such as MTT or LDH.

-

Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

-

ELISA: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the culture supernatant.

-

Western Blot: Analyze the expression of RAGE, iNOS, COX-2, and the phosphorylation of NF-κB pathway components in cell lysates.[11]

-

Immunofluorescence: Visualize the nuclear translocation of NF-κB p65 using immunocytochemistry.

-

Conclusion

This compound is an invaluable pharmacological tool for elucidating the role of the RAGE signaling axis in inflammatory processes. Its high specificity and potency, coupled with its ability to cross the blood-brain barrier, make it particularly useful for in vivo studies of neuroinflammation. The data summarized in this guide highlight the significant anti-inflammatory effects of this compound across a range of preclinical models. The provided experimental protocols offer a starting point for researchers aiming to further investigate the therapeutic potential of RAGE inhibition in inflammatory and neurodegenerative diseases.

References

- 1. RAGE signaling in inflammation and arterial aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] RAGE signaling in inflammation and arterial aging. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Receptor for Advanced Glycation Endproduct Modulators: A New Therapeutic Target in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RAGE (receptor) - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Modulating the RAGE-Induced Inflammatory Response: Peptoids as RAGE Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RAGE-Specific Inhibitor this compound Attenuates AGEs-Induced Neuroinflammation and Oxidative Stress in Rat Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. AGER-Mediated Lipid Peroxidation Drives Caspase-11 Inflammasome Activation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of RAGE by this compound alleviates renal injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

The Role of FPS-ZM1 in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a common hallmark of neurodegenerative diseases, is significantly mediated by the Receptor for Advanced Glycation End products (RAGE). The interaction of RAGE with its various ligands, such as advanced glycation end products (AGEs), S100 proteins, and amyloid-beta (Aβ), triggers a cascade of inflammatory responses, contributing to neuronal damage and cognitive decline. FPS-ZM1, a potent and specific inhibitor of RAGE, has emerged as a promising therapeutic agent in preclinical models of neurodegenerative disorders. This technical guide provides an in-depth overview of the role of this compound, focusing on its mechanism of action, quantitative effects in disease models, and detailed experimental protocols.

Mechanism of Action of this compound

This compound is a high-affinity antagonist of RAGE, with a reported IC50 of 0.6 μM and a Ki of 25 nM.[1][2][3] It functions by binding to the V-type immunoglobulin domain of RAGE, thereby blocking the interaction with its ligands.[3][4][5] This inhibition prevents the activation of downstream signaling pathways implicated in neuroinflammation and neurotoxicity. Notably, this compound is a blood-brain barrier (BBB) permeable compound, a critical characteristic for a centrally acting therapeutic.[3][4][5]

The binding of ligands to RAGE initiates a complex signaling cascade. This compound has been shown to attenuate these pathways, primarily through the inhibition of:

-

RAGE/DIAPH1/NF-κB Pathway: The interaction of RAGE with its ligands often leads to the recruitment of the formin protein Diaphanous 1 (DIAPH1), which in turn activates the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. This compound effectively blocks this pathway, reducing the production of inflammatory mediators.[6][7][8]

-

JAK/STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical inflammatory signaling cascade that can be activated by RAGE. This compound has been demonstrated to suppress the phosphorylation of JAK and STAT proteins, thereby inhibiting the inflammatory response mediated by this pathway.[9]

Quantitative Effects of this compound in Neurodegenerative Disease Models

The efficacy of this compound has been demonstrated in various preclinical models, most notably in models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.

| Parameter | Model | Treatment Details | Results | Reference |

| RAGE Inhibition | In vitro | This compound | IC50 = 0.6 μM | [1][2] |

| In vitro | This compound | Ki = 25 nM | [3] | |

| In vitro (SPR) | This compound vs. HMGB1 binding to RAGE | Ki = 148 nM | [10] | |

| In vitro (SPR) | This compound vs. S100B binding to RAGE | Ki = 230 nM | [10] | |

| Neuroinflammation | Aged APPsw/0 mice | 1 mg/kg this compound, i.p. | ~80% reduction in activated microglia in the brain | [4] |

| LPS-challenged C57BL/6J mice | 10 mg/kg this compound, i.p. | Ameliorated proliferation and activation of microglia in the hippocampus; Alleviated overproduction of IL-1β and TNF-α in the hippocampus | [11] | |

| Rat primary microglia | 25, 50, 100 nM this compound | Significantly suppressed AGEs-induced RAGE overexpression, microglial activation, and expression of TNF-α, IL-1β, COX-2, and iNOS | [12] | |

| Amyloid-β Pathology | Aged APPsw/0 mice | 1 mg/kg this compound, i.p. | Inhibited RAGE-mediated influx of circulating Aβ40 and Aβ42 into the brain; Inhibited β-secretase (BACE1) activity and Aβ production | [4][13] |

| AGEs-injected rat hippocampus | This compound treatment | Significantly reduced the increased levels of Aβ1-40 and Aβ1-42 | [14] | |

| Cognitive Function | Aged APPsw/0 mice | 1 mg/kg this compound, i.p. | Normalized cognitive performance | [4] |

| AGEs-injected rat hippocampus | This compound treatment | Significantly reduced the increased escape latency in the Morris water maze test | [14] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the RAGE/DIAPH1/NF-κB signaling pathway.

Caption: this compound suppresses the RAGE-mediated JAK/STAT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

In Vivo Administration of this compound in Mouse Models

Objective: To assess the in vivo efficacy of this compound in a neurodegenerative disease mouse model (e.g., APPsw/0).

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

APPsw/0 transgenic mice

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., 1 mg/kg). Ensure complete dissolution.

-

Animal Dosing: Administer the prepared this compound solution or vehicle to the mice via intraperitoneal injection. The dosing regimen may vary depending on the study design (e.g., daily for a specified number of weeks).

-

Monitoring: Regularly monitor the animals for any adverse effects and for the development of the disease phenotype.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue for subsequent analysis.

Morris Water Maze Test for Cognitive Assessment

Objective: To evaluate spatial learning and memory in mice treated with this compound.

Materials:

-

Circular water tank (maze)

-

Escape platform

-

Water opacifier (e.g., non-toxic white paint)

-

Video tracking system and software

-

Treated and control mice

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the first trial.

-

Cued Training (Visible Platform): For one day, train the mice to find a visible platform in the water maze. This teaches the mice the basic task of escaping the water by finding the platform.

-

Acquisition Phase (Hidden Platform): For several consecutive days (e.g., 5 days), conduct multiple trials per day with the platform submerged and hidden. Release each mouse from different starting positions. Record the time it takes for the mouse to find the platform (escape latency) and the path taken using the video tracking system.

-

Probe Trial (Platform Removed): On the day following the last acquisition trial, remove the platform and allow the mouse to swim freely for a set duration (e.g., 60 seconds). Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

Data Analysis: Analyze the escape latencies, path lengths, and probe trial data to assess learning and memory.

Caption: Workflow for the Morris Water Maze test.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels

Objective: To quantify the levels of Aβ40 and Aβ42 in brain homogenates.

Materials:

-

Brain tissue homogenates from treated and control mice

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize brain tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge the homogenates to pellet insoluble material. The supernatant (soluble fraction) and the pellet (insoluble fraction, which can be further extracted) can be used for Aβ quantification.

-

ELISA Protocol: Follow the manufacturer's instructions for the specific Aβ ELISA kit. This typically involves:

-

Coating a microplate with a capture antibody specific for Aβ40 or Aβ42.

-

Adding standards and samples to the wells and incubating.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Washing the plate again.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance using a microplate reader.

-

-

Data Analysis: Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.

Western Blotting for BACE1 and NF-κB

Objective: To determine the protein expression levels of BACE1 and the activation of NF-κB.

Materials:

-

Brain tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibodies (anti-BACE1, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse brain tissue in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Immunohistochemistry for Microglia and Astrocytes

Objective: To visualize and quantify the activation of microglia and astrocytes in brain tissue.

Materials:

-

Brain sections (fixed and sliced)

-

Primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Perfuse mice with paraformaldehyde, post-fix the brains, and cryoprotect in sucrose. Cut brain sections using a cryostat.

-

Immunostaining:

-

Permeabilize the tissue sections with a detergent (e.g., Triton X-100).

-

Block non-specific binding with a blocking solution (e.g., normal goat serum).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the sections and incubate with fluorescently labeled secondary antibodies.

-

Counterstain with DAPI.

-

-

Imaging and Analysis: Mount the sections and visualize using a fluorescence microscope. Capture images and quantify the number and morphology of Iba1-positive microglia and GFAP-positive astrocytes.

Conclusion

This compound has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases by effectively targeting the RAGE signaling pathway. Its ability to cross the blood-brain barrier and mitigate neuroinflammation, amyloid-beta pathology, and cognitive deficits highlights its promise as a disease-modifying agent. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of RAGE in neurodegeneration and to advance the development of novel therapeutics like this compound.

References

- 1. This compound [neuromics.com]

- 2. This compound - Focus Biomolecules [mayflowerbio.com]

- 3. FPS ZM1 | RAGE | Tocris Bioscience [tocris.com]

- 4. A multimodal RAGE-specific inhibitor reduces amyloid β–mediated brain disorder in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Alleviates Neuroinflammation in Focal Cerebral Ischemia Rats via Blocking Ligand/RAGE/DIAPH1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. This compound inhibits LPS-induced microglial inflammation by suppressing JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pathophysiology of RAGE in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. researchgate.net [researchgate.net]

Unveiling the Anti-Metastatic Potential of FPS-ZM1: A Technical Guide to its Effects on Cancer Cell Migration

For Immediate Release

This technical whitepaper provides an in-depth exploration of FPS-ZM1, a potent inhibitor of the Receptor for Advanced Glycation End products (RAGE), and its significant effects on cancer cell migration. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current research to offer a comprehensive understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction: Targeting Cancer Cell Migration with this compound

Cancer metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in this cascade is cancer cell migration. The Receptor for Advanced Glycation End products (RAGE) signaling pathway has been identified as a key player in promoting inflammation and cell migration in various cancers. This compound, a small molecule inhibitor of RAGE, has emerged as a promising therapeutic agent to thwart cancer cell invasion and metastasis. This guide delves into the scientific evidence supporting the role of this compound in inhibiting cancer cell migration, providing a valuable resource for the scientific community.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on cancer cell migration and invasion has been demonstrated across various cancer types. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Cancer Cell Invasion by this compound

| Cancer Type | Cell Line(s) | Assay Type | This compound Concentration | Observed Effect | Citation(s) |

| Breast Cancer | 4T1, E0771, Py8119 | Invasion Assay | 1-5 µM | Impaired tumor cell invasion. | [1] |

| Breast Cancer | 4T1, E0771, Py8119 | Spheroid Assay | 1-5 µM | Fewer and smaller colonies formed. | [1] |

Table 2: In Vivo Inhibition of Metastasis by this compound

| Cancer Model | Treatment | Outcome | Observed Effect | Citation(s) |

| 4T1/BALB/c injected mice | This compound (1mg/kg) | Lung Metastasis | Dramatic inhibitory effect on metastasis to the lungs. | [1] |

The RAGE Signaling Pathway and its Inhibition by this compound

This compound exerts its anti-migratory effects by binding to the V domain of RAGE, preventing the interaction with its ligands, such as High Mobility Group Box 1 (HMGB1) and S100 proteins. This blockade disrupts downstream signaling cascades that are crucial for cell migration.

The binding of ligands to RAGE activates several intracellular signaling pathways, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) pathways. The activation of NF-κB leads to the transcription of genes involved in inflammation, cell survival, and proliferation. The ERK1/2 pathway, part of the MAPK (Mitogen-activated protein kinase) cascade, also plays a critical role in cell proliferation, differentiation, and migration. By inhibiting the initial ligand-RAGE interaction, this compound effectively suppresses the activation of these downstream pathways, thereby reducing cancer cell motility and invasion.

RAGE Signaling Pathway and this compound Inhibition

Experimental Protocols

To facilitate further research into the effects of this compound, this section provides detailed methodologies for key in vitro experiments.

Wound Healing (Scratch) Assay

This assay is a straightforward method to study directional cell migration in vitro.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 4T1, E0771, Py8119) in a 12-well plate at a density that allows them to reach 70-80% confluency within 24 hours (e.g., 2 x 10^5 cells/well for fibroblasts).

-

Scratch Creation: Once confluent, create a scratch in the cell monolayer using a sterile 1 mm pipette tip.

-

Washing: Gently wash the monolayer with Phosphate-Buffered Saline (PBS) to remove detached cells.

-

Treatment: Replenish with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM) or a vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 4-8 hours) for 24-48 hours using a phase-contrast microscope.

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Wound Healing Assay Workflow

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the migratory response of cancer cells towards a chemoattractant through a porous membrane.

Protocol:

-

Chamber Preparation: Place Transwell inserts (e.g., 8.0 µm pore size) into a 24-well plate.

-

Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.

-

Cell Seeding: Resuspend cancer cells (e.g., AsPC-1, PANC-1) in serum-free medium and seed 2 x 10^4 cells in 200 µL into the upper chamber.[2]

-

Treatment: Add this compound at desired concentrations to the upper chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow cell migration.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface with methanol and stain with 0.1% crystal violet.[3]

-

Quantification: Count the number of migrated cells in multiple fields under a microscope.

Transwell Migration Assay Workflow

Spheroid Invasion Assay

This 3D assay mimics the invasion of tumor cells from a primary mass into the surrounding extracellular matrix.

Protocol:

-

Spheroid Formation: Generate cancer cell spheroids by seeding cells in ultra-low attachment plates or using the hanging drop method.[4]

-

Matrix Preparation: Prepare a gel matrix, typically Matrigel, diluted with serum-free medium (e.g., 1:5 dilution).[2] Coat the wells of a 24-well plate with the matrix and allow it to solidify.

-

Spheroid Embedding: Gently place the pre-formed spheroids on top of the matrix.

-

Treatment: Overlay the spheroids with medium containing this compound or a vehicle control.

-

Incubation: Incubate for 24-72 hours to allow for cell invasion into the matrix.

-

Imaging and Analysis: Capture images of the spheroids at different time points and measure the area of invasion or the distance of cell migration from the spheroid core.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the RAGE signaling pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against RAGE, phospho-NF-κB, NF-κB, phospho-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[5][6]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically at a 1:5000 to 1:20,000 dilution) for 1 hour at room temperature.[5]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent inhibitor of cancer cell migration and invasion. By targeting the RAGE signaling pathway, this compound offers a promising therapeutic strategy to combat metastasis. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the anti-cancer properties of this compound and to develop novel anti-metastatic therapies. Future research should focus on elucidating the full spectrum of this compound's effects on the tumor microenvironment and its potential in combination with other cancer treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. dovepress.com [dovepress.com]

- 3. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]

- 4. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RAGE Antibody | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for FPS-ZM1 In Vitro Experiments

Introduction

FPS-ZM1 is a potent, high-affinity, and specific antagonist for the Receptor for Advanced Glycation End products (RAGE).[1] As a tertiary amide compound, it is cell-permeable and has been demonstrated to cross the blood-brain barrier in in vivo models.[2][3] The primary mechanism of action for this compound is the inhibition of ligand binding to the V domain of RAGE.[2][4] RAGE is a multiligand receptor of the immunoglobulin superfamily implicated in the pathogenesis of various chronic diseases, including Alzheimer's disease, diabetes, and inflammatory disorders.[3][5] Ligands such as amyloid-beta (Aβ), S100 proteins, advanced glycation end products (AGEs), and high mobility group box 1 (HMGB1) bind to RAGE, activating downstream signaling cascades that promote cellular stress, inflammation, and apoptosis.[5][6]

This compound effectively blocks the interaction of these ligands with RAGE, thereby inhibiting downstream signaling pathways like NF-κB and JAK/STAT, and mitigating pathological cellular responses.[4][7] These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity based on published findings.

| Parameter | Value | Ligand(s) | Assay System | Reference |

| Ki | 25 nM | Not Specified | RAGE Binding | [1] |

| IC50 | 0.6 µM | Not Specified | RAGE Inhibition | [8] |

| Inhibition | 10 - 500 nM | 125I-Aβ40 | Cell-free (sRAGE) | [4] |

| Inhibition | 10 - 1000 nM | 125I-HMGB1, 125I-S100B | Cell-free (sRAGE) | [4] |

Experimental Protocols

Cell-Free RAGE Ligand Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of a radiolabeled ligand to immobilized soluble RAGE (sRAGE).

Materials:

-

Human soluble RAGE (sRAGE)

-

125I-labeled RAGE ligand (e.g., Aβ40, HMGB1, S100B)

-

This compound

-

96-well microtiter plates

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Gamma counter

Protocol:

-

Immobilize human sRAGE (10 µg/mL) in 96-well microtiter plates by incubating overnight at 4°C.

-

Wash the wells with PBS to remove unbound sRAGE.

-

Block the wells with 3% BSA in PBS for 1-2 hours at room temperature to prevent non-specific binding.

-

Prepare serial dilutions of this compound (e.g., 10 nM to 1000 nM) in PBS.

-

Add the 125I-labeled ligand (e.g., 5 nM 125I-Aβ40) to wells with and without the various concentrations of this compound.[4] Include control wells with radioligand only (for total binding) and wells with excess unlabeled ligand (for non-specific binding).

-

Incubate for 1 hour at room temperature.[9]

-

Wash the wells multiple times with cold PBS to remove unbound radiolabeled ligands.[9]

-

Quantify the bound radioactivity in each well using a gamma counter.

-

Calculate the specific binding and determine the inhibitory constant (Ki) of this compound by plotting the percentage of inhibition against the concentration of this compound.

Cell Viability and Cytotoxicity Assay

This protocol determines the potential cytotoxic effects of this compound on a chosen cell line, ensuring that observed effects in other assays are not due to cell death.

Materials:

-

RAGE-expressing cells (e.g., CHO, SH-SY5Y, or BV-2 microglia)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium, ranging from 10 nM to 10 µM.[2]

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only control wells.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours). A 72-hour incubation has been previously reported.[2]

-